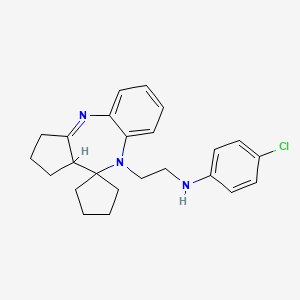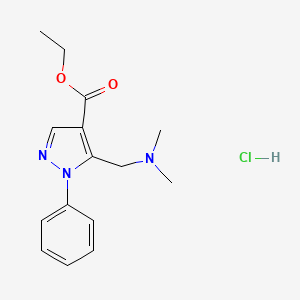
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane is an organotin compound with the molecular formula C16H36Cl2Sn2 This compound is characterized by the presence of two tin atoms, each bonded to two butyl groups and one chlorine atom It is a member of the distannane family, which are compounds containing a tin-tin bond
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane typically involves the reaction of tetrabutyltin with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorodistannane compound. The general reaction can be represented as follows:
Sn(C4H9)4+Cl2→Sn(C4H9)2Cl2+C4H9Cl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert the dichlorodistannane to tetrabutyltin. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics and other materials.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane involves its interaction with molecular targets such as enzymes and cellular components. The tin atoms in the compound can form bonds with sulfur and oxygen atoms in biological molecules, affecting their function. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane can be compared with other organotin compounds, such as:
Tetrabutyltin: Unlike this compound, tetrabutyltin does not contain chlorine atoms and has different reactivity and applications.
Dibutyltin dichloride: This compound has two butyl groups and two chlorine atoms bonded to a single tin atom, making it structurally different and leading to distinct chemical properties.
Tributyltin chloride: With three butyl groups and one chlorine atom, this compound is used as a biocide and has different biological activity compared to this compound.
The uniqueness of this compound lies in its specific tin-tin bond and the presence of both butyl and chlorine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
54460-70-7 |
|---|---|
Formule moléculaire |
C16H36Cl2Sn2 |
Poids moléculaire |
536.8 g/mol |
InChI |
InChI=1S/4C4H9.2ClH.2Sn/c4*1-3-4-2;;;;/h4*1,3-4H2,2H3;2*1H;;/q;;;;;;2*+1/p-2 |
Clé InChI |
HBTILTFZSUODGO-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)Cl.CCCC[Sn](CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)




